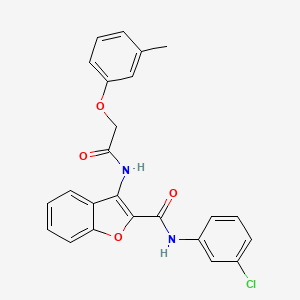

N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

CAS No.: 888438-82-2

Cat. No.: VC4218411

Molecular Formula: C24H19ClN2O4

Molecular Weight: 434.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888438-82-2 |

|---|---|

| Molecular Formula | C24H19ClN2O4 |

| Molecular Weight | 434.88 |

| IUPAC Name | N-(3-chlorophenyl)-3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C24H19ClN2O4/c1-15-6-4-9-18(12-15)30-14-21(28)27-22-19-10-2-3-11-20(19)31-23(22)24(29)26-17-8-5-7-16(25)13-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |

| Standard InChI Key | JPLOYRUGAYPBGU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl |

Introduction

N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide is a complex organic compound with a unique structural composition. It belongs to the broader class of amides and carboxamides, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is identified by the CAS number 888438-82-2 and has a molecular weight of approximately 434.9 g/mol .

Synthesis and Preparation

The synthesis of N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide typically involves multi-step reactions that require careful selection of reagents and conditions. While specific synthesis protocols for this compound are not widely documented, similar compounds often involve reactions such as amidation, etherification, and halogenation.

Biological Activities and Potential Applications

Compounds with similar structures to N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide have shown potential in various biological applications, including anticancer and antimicrobial activities. The presence of a benzofuran unit and chlorophenyl group may confer specific interactions with biological targets, such as enzymes or receptors involved in disease pathways.

Table 2: Potential Biological Activities

| Activity | Possible Mechanism |

|---|---|

| Anticancer | Inhibition of cell proliferation or induction of apoptosis |

| Antimicrobial | Interference with microbial metabolic pathways or cell wall synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume